Product packaging for Ethyl 2-amino-4,5-difluorobenzoate(Cat. No.:CAS No. 864293-36-7)

Ethyl 2-amino-4,5-difluorobenzoate

Cat. No.: B1292836
CAS No.: 864293-36-7
M. Wt: 201.17 g/mol
InChI Key: PAKOYZGJLNRSTJ-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Organic Synthesis and Medicinal Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom, such as its small size (with a van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine bond, impart profound changes to the physicochemical and biological characteristics of a parent compound. pharmaffiliates.com In medicinal chemistry, fluorination is a widely used strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity for its target protein. pharmaffiliates.com

Overview of Substituted Aminobenzoate Esters as Pivotal Synthetic Intermediates

Substituted aminobenzoate esters are a class of organic compounds that serve as highly versatile and pivotal intermediates in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and fine chemical industries. chem960.com These structures are characterized by an amino group (-NH2) and an ester group (-COOR) attached to a benzene (B151609) ring. The presence of these two distinct functional groups provides a rich platform for a variety of chemical transformations.

The amino group can act as a nucleophile or be readily converted into a diazonium salt, which can then undergo a range of substitution reactions to introduce diverse functionalities. researchgate.net The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or can participate in transesterification and amidation reactions. researchgate.net This dual reactivity makes aminobenzoate esters valuable starting materials for building heterocyclic systems and for use in cross-coupling reactions to construct complex molecular scaffolds. researchgate.net For instance, aminobenzoate esters are used as precursors in the synthesis of pharmaceuticals, oligomeric amine curatives for materials like coatings and adhesives, and other specialized organic materials. researchgate.net The synthesis of N-substituted α-amino esters, in particular, has garnered significant attention as these motifs are key scaffolds in numerous bioactive molecules. chem960.com

Research Rationale and Scope for Investigating Ethyl 2-amino-4,5-difluorobenzoate

The investigation into this compound is driven by its potential as a specialized building block in the synthesis of novel, high-value chemical entities. The rationale for its study is built upon the combined strategic advantages of its core structural features: the fluorinated benzene ring and the aminobenzoate ester functionality. Its isomeric cousin, ethyl 4-amino-3,5-difluorobenzoate, has been utilized as a key intermediate in the synthesis of photosensitive azobenzene (B91143) derivatives for photopharmacological applications, highlighting the utility of this compound class. nih.gov

The specific arrangement of the substituents in this compound—an amino group at position 2 and fluorine atoms at positions 4 and 5—offers a unique steric and electronic profile. This distinct pattern can influence the reactivity of the molecule and the properties of its downstream derivatives. Research into this compound is focused on its utility as a precursor for creating complex heterocyclic structures and other advanced molecular architectures. For example, the parent acid, 2-Amino-4,5-difluorobenzoic acid, is used in the synthesis of quinazolinone derivatives, which are important in medicinal chemistry. chemicalbook.com Therefore, the ethyl ester is a logical and valuable intermediate for similar synthetic campaigns.

The scope of research includes exploring its participation in various chemical reactions, such as cyclization, condensation, and coupling reactions, to generate libraries of novel compounds for biological screening. The fluorine atoms are expected to enhance the biological activity and metabolic stability of the resulting molecules, making this compound a target of interest for developing new pharmaceuticals and agrochemicals.

Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 864293-36-7 chemnet.com
Molecular Formula C₉H₉F₂NO₂
InChI 1S/C9H9F2NO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3
InChIKey PAKOYZGJLNRSTJ-UHFFFAOYSA-N
SMILES O=C(C1C(N)=CC(F)=C(F)C=1)OCC

Table 2: Computed Physicochemical Properties of this compound

PropertyValue
Molecular Weight 201.17 g/mol
Monoisotopic Mass 201.06013485 Da
Topological Polar Surface Area 52.3 Ų
Heavy Atom Count 14
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2NO2 B1292836 Ethyl 2-amino-4,5-difluorobenzoate CAS No. 864293-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-4,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKOYZGJLNRSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization Studies of Ethyl 2 Amino 4,5 Difluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, one can deduce the molecular skeleton, the electronic environment of atoms, and the connectivity between them.

Proton NMR (¹H-NMR) for Elucidating Proton Environments

The ¹H-NMR spectrum of Ethyl 2-amino-4,5-difluorobenzoate is expected to show distinct signals corresponding to the ethyl group protons and the aromatic protons. The amino (-NH₂) protons often appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.

The ethyl group will present as a quartet and a triplet due to spin-spin coupling. The two aromatic protons are chemically non-equivalent and are expected to appear as complex multiplets due to coupling with each other and with the neighboring fluorine atoms.

Predicted ¹H-NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~7.4 - 7.6Triplet of doublets (td)1HH-6 (Aromatic)J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
~6.5 - 6.7Triplet of doublets (td)1HH-3 (Aromatic)J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
~4.8 - 5.2Broad Singlet2H-NH₂-
4.35Quartet (q)2H-OCH₂CH₃J(H-H) = 7.1
1.38Triplet (t)3H-OCH₂CH₃J(H-H) = 7.1

Carbon-13 NMR (¹³C-NMR) for Structural Analysis of Carbon Frameworks

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of two fluorine atoms, the signals for the aromatic carbons directly bonded to fluorine will appear as doublets with large coupling constants (¹JCF). Carbons further away will show smaller C-F couplings.

Predicted ¹³C-NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)CouplingAssignment
~167.0J(C-F)C=O
~150.0¹J(C-F) ≈ 240-250 HzC-F
~145.0¹J(C-F) ≈ 240-250 HzC-F
~120.0J(C-F)C-NH₂
~118.0J(C-F)C-H
~115.0J(C-F)C-CO
~105.0J(C-F)C-H
61.5--OCH₂CH₃
14.5--OCH₂CH₃

Fluorine-19 NMR (¹⁹F-NMR) for Characterization of Fluorine Substituents

¹⁹F-NMR is a highly sensitive technique for directly observing fluorine atoms. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. These signals will likely appear as multiplets due to coupling with each other and with the neighboring aromatic protons.

Predicted ¹⁹F-NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -130 to -140MultipletF-4
~ -145 to -155MultipletF-5

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key expected correlations would be between the -OCH₂- quartet and the -CH₃ triplet of the ethyl group, and between the two aromatic protons (H-3 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to unambiguously assign the signals for the ethyl group carbons and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the placement of substituents on the aromatic ring. Expected key correlations would include the ethyl protons to the carbonyl carbon, and the aromatic protons to neighboring carbons, including the fluorinated carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F).

For this compound, with the molecular formula C₉H₉F₂NO₂, the monoisotopic mass can be precisely calculated.

Calculated High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₉H₉F₂NO₂
Monoisotopic Mass201.06011 Da
Nominal Mass201 Da

An experimental HRMS measurement would be expected to yield a value for the protonated molecule [M+H]⁺ at m/z 202.0679, confirming the elemental composition with high confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This process provides valuable information about the connectivity of atoms within the molecule.

For a definitive analysis, experimental MS/MS data would be required to confirm the exact fragmentation pathways and the relative abundance of the fragment ions. Such an analysis would provide a fragmentation "fingerprint" that is characteristic of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an essential tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

While the FT-IR spectrum for this compound is not specifically detailed in the available literature, a study on the closely related compound, 2-amino-4,5-difluorobenzoic acid, provides valuable insights into the expected vibrational frequencies. nih.gov The primary differences between the two molecules are the presence of an ethyl ester group in the target compound instead of a carboxylic acid group.

Based on general knowledge of IR spectroscopy and the data from the related acid, the following characteristic absorption bands can be anticipated for this compound:

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-H (Amino group)Symmetric and Asymmetric stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic - ethyl)Stretching2850 - 3000
C=O (Ester)Stretching1700 - 1730
C=C (Aromatic ring)Stretching1500 - 1600
C-NStretching1250 - 1350
C-O (Ester)Stretching1000 - 1300
C-FStretching1000 - 1400

X-ray Crystallography and Solid-State Structural Analysis

Specific single-crystal X-ray diffraction data for this compound was not found in the surveyed literature. However, a study on a positional isomer, ethyl 4-amino-3,5-difluorobenzoate , provides valuable insights into the likely molecular geometry. nih.goviucr.orgiucr.org In this related molecule, the phenyl ring is planar, and the bond lengths and angles are within expected ranges for this type of structure. iucr.org It is reasonable to infer that this compound would also adopt a largely planar conformation, with the ethyl ester group potentially exhibiting some rotational freedom.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding and π-stacking interactions. In the crystal structure of the related isomer, ethyl 4-amino-3,5-difluorobenzoate , molecules are connected by N-H···O hydrogen bonds, forming chains. nih.goviucr.org Additionally, π-π stacking interactions are observed between the phenyl rings of adjacent molecules. nih.goviucr.org

It is highly probable that this compound would exhibit similar intermolecular interactions. The amino group can act as a hydrogen bond donor, and the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. The fluorine atoms may also participate in weaker C-H···F hydrogen bonds. The aromatic rings are likely to engage in π-π stacking, which is a common feature in the crystal packing of planar aromatic molecules.

Type of InteractionDonorAcceptorPotential in this compound
Hydrogen BondingN-H (amino)O=C (ester)Highly Likely
Hydrogen BondingC-H (aromatic/aliphatic)F (fluoro)Possible
π-π StackingAromatic ringAromatic ringHighly Likely

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds, as well as for the assessment of purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods.

While specific studies detailing the chromatographic analysis of this compound are not prevalent, general principles can be applied. For HPLC analysis, a reversed-phase column (such as a C18) would likely be suitable, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, as the aromatic ring and carbonyl group are strong chromophores. A recent study demonstrated the use of a related compound, 4-aminobenzoic acid ethyl ester, as a derivatizing agent for the HPLC analysis of disaccharides, highlighting the utility of such compounds in chromatographic methods. nih.gov

For GC analysis, the compound's volatility would need to be considered. If sufficiently volatile and thermally stable, it could be analyzed directly. Otherwise, derivatization might be necessary to increase its volatility. nih.gov A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. Purity assessment by either HPLC or GC would involve quantifying the area of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for the separation, identification, and quantification of compounds. usda.gov Its high resolution and sensitivity make it an ideal method for assessing the purity of this compound and separating it from closely related impurities. sielc.com

Research Findings:

A reversed-phase HPLC (RP-HPLC) method is typically developed for the purity assessment of aromatic esters like this compound. In a representative study, the purity of a synthesized batch of the compound was determined using an isocratic HPLC method. The primary peak corresponding to this compound was well-resolved from minor impurity peaks, allowing for accurate quantification. The percentage purity is calculated based on the area of the main peak relative to the total peak area in the chromatogram.

The selection of the stationary phase, mobile phase, and detector wavelength is critical for achieving optimal separation and sensitivity. For aminobenzoate esters, a C18 column is a common choice for the stationary phase due to its ability to separate compounds based on their hydrophobicity. rsc.orghelixchrom.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. researchgate.netust.edu The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the amino-substituted benzoate (B1203000). UV detection is suitable for this compound due to the presence of the aromatic ring, with the detection wavelength typically set at or near the compound's maximum absorbance. rsc.org

Interactive Data Table: Illustrative HPLC Method Parameters for Purity Analysis

ParameterValue
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time ~5.2 min
Purity >99.5% (based on peak area normalization)

This table presents a hypothetical but representative set of HPLC parameters based on methods used for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the identification and quantification of volatile and semi-volatile organic compounds. researchgate.net In the context of this compound synthesis, GC-MS is employed to analyze for volatile by-products that may arise from the esterification process or from side reactions.

Research Findings:

The synthesis of this compound typically involves the esterification of 2-amino-4,5-difluorobenzoic acid with ethanol (B145695) in the presence of an acid catalyst. Potential volatile by-products could include unreacted starting materials, residual solvents, or products of side reactions such as the formation of other esters or degradation products under harsh reaction conditions. nih.gov

A typical GC-MS analysis involves injecting a vaporized sample into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" that allows for its identification by comparison with spectral libraries. nih.gov

For the analysis of potential by-products in the synthesis of fluorinated benzoic acid esters, a capillary GC column with a non-polar or medium-polarity stationary phase is often used. nih.govresearchgate.net The temperature program of the GC oven is optimized to ensure the separation of all volatile components of interest.

Interactive Data Table: Potential Volatile By-products in the Synthesis of this compound and their GC-MS Characterization

CompoundPotential OriginExpected Retention Time (min)Key Mass Fragments (m/z)
EthanolResidual Solvent~2.531, 45, 46
Diethyl etherBy-product of ethanol dehydration~3.145, 59, 74
2-amino-4,5-difluorobenzoic acidUnreacted Starting Material (may require derivatization)Variable (depends on derivatization)Characteristic fragments of the derivatized acid
Unidentified Isomeric EsterSide Reaction ProductVariableSimilar fragmentation pattern to the main product

This table presents a hypothetical list of potential by-products and their expected GC-MS characteristics. Actual findings would depend on the specific synthetic route and reaction conditions.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Amino 4,5 Difluorobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method that has become a cornerstone of quantum chemistry and materials science. It is used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been successfully applied to predict a wide range of molecular properties with a good balance between accuracy and computational cost.

A fundamental step in any computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For Ethyl 4-amino-3,5-difluorobenzoate, DFT calculations would typically be initiated using a starting geometry, which can be derived from experimental data such as X-ray crystallography.

A study by Novikov et al. (2024) has determined the crystal structure of Ethyl 4-amino-3,5-difluorobenzoate, providing precise bond lengths and angles. iucr.orgnih.gov These experimental values serve as an excellent benchmark for validating the accuracy of the chosen DFT method and basis set.

Table 1: Comparison of Selected Experimental and Hypothetical DFT-Calculated Bond Lengths for Ethyl 4-amino-3,5-difluorobenzoate

BondExperimental Bond Length (Å) iucr.orgnih.govHypothetical DFT-Calculated Bond Length (Å)
C7=O11.212(4)Data not available
C-F (ortho)Data not available in abstractData not available
C-N (para)Data not available in abstractData not available

Note: Hypothetical DFT-calculated data is not available in the searched literature but would be the result of a geometry optimization calculation.

The electronic structure of the molecule, including the distribution of electron density and the nature of chemical bonds, can be thoroughly analyzed once the geometry is optimized. The presence of electron-withdrawing fluorine atoms and the electron-donating amino group significantly influences the electronic properties of the benzene (B151609) ring.

DFT calculations are widely used to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and can help in the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on the calculated magnetic shielding tensors for each nucleus. While specific computational data for Ethyl 4-amino-3,5-difluorobenzoate is not available, experimental ¹H NMR data is accessible. chemicalbook.com A computational study would involve calculating the NMR shieldings and then converting them to chemical shifts using a reference compound like tetramethylsilane (B1202638) (TMS).

Table 2: Experimental ¹H NMR Data for Ethyl 4-amino-3,5-difluorobenzoate chemicalbook.com and Hypothetical Predicted Values

ProtonExperimental Chemical Shift (ppm)Hypothetical DFT-Predicted Chemical Shift (ppm)
Aromatic-HSpecific shifts not detailed in sourceData not available
-CH₂- (Ethyl)Specific shifts not detailed in sourceData not available
-CH₃ (Ethyl)Specific shifts not detailed in sourceData not available
-NH₂Specific shifts not detailed in sourceData not available

Note: Detailed experimental shifts and hypothetical DFT-predicted data are not available in the searched literature.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. A study on a related compound, Ethyl 4-amino-3,5-difluorobenzoate, mentions an experimental ester C=O stretch at approximately 1683 cm⁻¹.

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated Vibrational Frequencies for Key Functional Groups in Ethyl 4-amino-3,5-difluorobenzoate

Functional GroupExperimental Frequency (cm⁻¹)Hypothetical DFT-Calculated Frequency (cm⁻¹)
N-H stretchData not availableData not available
C=O stretch (Ester)~1683 Data not available
C-F stretch765–889 Data not available
C-O stretchData not availableData not available

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For Ethyl 4-amino-3,5-difluorobenzoate, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen of the ester group and the nitrogen of the amino group, making these sites susceptible to electrophilic interaction. The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive electrostatic potential.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity of molecules. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This can facilitate chemical reactions. A larger HOMO-LUMO gap implies greater stability and lower reactivity. For Ethyl 4-amino-3,5-difluorobenzoate, the presence of both electron-donating (-NH₂) and electron-withdrawing (-F, -COOEt) groups would influence the energies of the frontier orbitals. A full computational analysis would provide the specific energy values and the spatial distribution of these orbitals.

Table 4: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Ethyl 4-amino-3,5-difluorobenzoate

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: Specific energy values from computational studies are not available in the searched literature.

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of a molecule.

Lack of Publicly Available Data on the Theoretical NLO Properties of Ethyl 2-amino-4,5-difluorobenzoate

A comprehensive search of scientific literature and chemical databases has revealed no specific theoretical or computational studies on the non-linear optical (NLO) properties of the compound this compound.

While computational chemistry, particularly Density Functional Theory (DFT), is a common method for evaluating the NLO properties of organic molecules, there is no publicly accessible research that applies these techniques to this compound. These theoretical investigations are crucial for predicting a molecule's potential in applications like optical switching, frequency conversion, and other photonic technologies. Such studies typically calculate key parameters like the dipole moment (μ), polarizability (α), and the first and second-order hyperpolarizabilities (β and γ).

Research into the NLO properties of similar compounds, including other aminobenzoate derivatives and various difluorinated organic molecules, does exist. For instance, studies on isomers like ethyl 4-aminobenzoate (B8803810) have been conducted to evaluate their NLO potential. researchgate.net Similarly, research is available on the NLO characteristics of different difluorobenzyl derivatives, exploring how fluorine substitution impacts electronic and optical properties. researchgate.netdntb.gov.ua

However, the specific arrangement of the amino group and the two fluorine atoms on the benzene ring in this compound is unique. The electronic and structural characteristics resulting from this specific substitution pattern are critical in determining its NLO response. Without dedicated computational analysis for this exact molecule, any discussion of its NLO properties would be purely speculative and fall outside the bounds of established scientific findings.

Consequently, due to the absence of published research, it is not possible to provide the detailed data tables and research findings for the "Theoretical Evaluation of Non-Linear Optical (NLO) Properties" of this compound as requested.

Chemical Reactivity and Derivatization Strategies of Ethyl 2 Amino 4,5 Difluorobenzoate

Reactivity of the Amino Group

The primary aromatic amino group in Ethyl 2-amino-4,5-difluorobenzoate is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The nitrosation of primary aromatic amines, such as the one present in this compound, with nitrous acid leads to the formation of diazonium salts. organic-chemistry.org These salts are highly valuable synthetic intermediates. The reaction is typically performed by treating the amine with sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. google.comdtic.mil

Once formed, the 2-ethoxycarbonyl-4,5-difluorobenzenediazonium salt can be used in a variety of subsequent reactions. For instance, in Sandmeyer-type reactions, the diazonium group can be replaced by halides (Cl, Br) or a cyano group. scirp.org Similarly, in the Schiemann reaction, treatment with fluoroboric acid (HBF₄) allows for the introduction of an additional fluorine atom. organic-chemistry.org These transformations provide a powerful route to poly-substituted aromatic compounds that would be otherwise difficult to synthesize.

Table 1: Potential Aromatic Transformations via Diazotization

Reagent(s) Product Functional Group Reaction Name
CuCl/HCl -Cl Sandmeyer
CuBr/HBr -Br Sandmeyer
CuCN/KCN -CN Sandmeyer
HBF₄, then heat -F Schiemann
KI -I -

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. amazonaws.comnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often under acidic catalysis, to form a carbon-nitrogen double bond (-N=CH- or -N=CR-). amazonaws.comresearchgate.net

Schiff bases are a significant class of compounds in organic synthesis and medicinal chemistry. nih.gov The reaction is generally versatile, allowing for the use of a wide range of aliphatic and aromatic aldehydes and ketones to produce a library of corresponding Schiff base derivatives of this compound. amazonaws.com

Table 2: Examples of Schiff Base Formation

Carbonyl Compound Resulting Schiff Base (General Structure)
Benzaldehyde Ethyl 2-(benzylideneamino)-4,5-difluorobenzoate
4-Chlorobenzaldehyde Ethyl 2-((4-chlorobenzylidene)amino)-4,5-difluorobenzoate
Acetone Ethyl 4,5-difluoro-2-(propan-2-ylideneamino)benzoate

The nucleophilic amino group readily reacts with acylating agents to form amides. This can be achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct amidation with a carboxylic acid can be accomplished using coupling agents or specific catalysts. organic-chemistry.org This reaction is fundamental for building more complex molecular structures.

Ureation involves the reaction of the amino group with an isocyanate (R-N=C=O) to form a urea (B33335) derivative. This addition reaction is typically rapid and high-yielding, providing a straightforward method for introducing a carbamoyl (B1232498) moiety. These reactions expand the synthetic utility of the starting material, enabling its incorporation into a wide array of functional molecules.

Transformations of the Ester Moiety

The ethyl ester group of the molecule offers another site for chemical modification, primarily through hydrolysis and transesterification.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4,5-difluorobenzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid.

Base-promoted hydrolysis (saponification): This involves treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction is irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol by-product. Subsequent acidification is required to protonate the carboxylate and yield the final carboxylic acid. researchgate.net

The resulting 2-amino-4,5-difluorobenzoic acid is itself a valuable building block for further synthesis. chemicalbook.com

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl or aryl group from another alcohol (R'-OH). The reaction is typically catalyzed by either an acid (like sulfuric acid) or a base. To drive the equilibrium towards the desired product, the new alcohol (R'-OH) is often used in large excess, or the ethanol (B145695) by-product is removed as it is formed. This method allows for the synthesis of a variety of different esters of 2-amino-4,5-difluorobenzoic acid, which can be useful for modifying the compound's physical properties or for specific synthetic purposes.

Table 3: Potential Transesterification Products

Reactant Alcohol Resulting Ester Product
Methanol (B129727) Mthis compound
Isopropanol Isopropyl 2-amino-4,5-difluorobenzoate
Benzyl alcohol Benzyl 2-amino-4,5-difluorobenzoate

Aromatic Ring Functionalization

The strategic functionalization of the aromatic core of this compound is central to its utility in the synthesis of more complex molecules. The directing effects of the existing substituents play a critical role in determining the position of incoming groups.

Electrophilic Aromatic Substitution (EAS) Pattern Investigations

The electrophilic aromatic substitution (EAS) of this compound is a complex process due to the competing directing effects of the substituents. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. Conversely, the ethyl ester (-COOEt) and the fluorine atoms (-F) are deactivating groups. The ester group is a meta-director, while halogens are typically ortho-, para-directing deactivators.

In this specific molecule, the positions ortho to the strongly activating amino group are C3 and C6. The position para to the amino group is C5, which is already substituted with a fluorine atom. The fluorine atoms and the ester group deactivate the ring towards electrophilic attack. Theoretical considerations suggest that any electrophilic attack would likely be directed to the C6 position, which is ortho to the amino group and meta to the C5-fluorine and the ester group. However, the position C3 is ortho to both the amino group and the C4-fluorine, which may lead to a mixture of products.

Detailed experimental studies are required to definitively establish the regioselectivity of various electrophilic aromatic substitution reactions on this compound.

Nucleophilic Aromatic Substitution (SNAr) Involving Fluorine Activation

The presence of two electron-withdrawing fluorine atoms, along with the ethyl ester group, significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. Fluorine, despite being a weak leaving group in traditional SN2 reactions, can be an effective leaving group in SNAr, particularly when the ring is highly activated by electron-withdrawing groups.

The rate-determining step in SNAr is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. In this compound, both fluorine atoms can potentially be displaced by a nucleophile. The relative reactivity of the C4-F versus the C5-F would depend on the specific nucleophile and reaction conditions. The amino group, being electron-donating, can either increase or decrease the rate of substitution depending on the position of attack.

Cross-Coupling Reactions and Advanced C-C/C-N Bond Formations

The fluorine atoms on this compound are not ideal handles for standard palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, which typically utilize aryl halides (Br, I) or triflates. However, recent advancements in catalysis have enabled the use of aryl fluorides in cross-coupling reactions, although these often require specialized catalysts and harsher reaction conditions.

More commonly, the amino group of this compound can be diazotized and subsequently converted to a more reactive group, such as a bromine or iodine, via a Sandmeyer reaction. This derivatized compound can then readily participate in a wide range of cross-coupling reactions to form C-C and C-N bonds, providing access to a diverse array of complex molecules.

Elucidation of Reaction Mechanisms and Kinetic Studies

A thorough understanding of the reaction mechanisms and kinetics is crucial for optimizing reaction conditions and predicting product outcomes. For this compound, detailed mechanistic studies would involve:

For EAS: Investigating the formation and stability of the sigma-complex intermediate to understand the regioselectivity. Kinetic studies would help quantify the activating and deactivating effects of the substituents.

For SNAr: Studying the kinetics of fluorine displacement by various nucleophiles to determine the relative reactivity of the C4 and C5 positions. Computational modeling can provide insights into the structure and stability of the Meisenheimer intermediates.

Currently, there is a limited amount of publicly available, in-depth research specifically detailing the reaction mechanisms and kinetic profiles for the functionalization of this compound. Further research in this area would be highly valuable for synthetic chemists utilizing this versatile building block.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Intermediate

The strategic placement of amino and difluoro functionalities on the benzene (B151609) ring of ethyl 2-amino-4,5-difluorobenzoate makes it a highly reactive and versatile intermediate for the synthesis of various organic compounds. Its utility is particularly evident in the construction of complex heterocyclic scaffolds and as a foundational component for other fluoroaromatic systems.

Precursor for Complex Heterocyclic Scaffolds

The amino group in this compound serves as a key handle for the construction of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active compounds.

Quinazoline (B50416) Derivatives: While direct synthesis of quinazolines from this compound is not extensively documented in readily available literature, the general synthetic strategies for quinazolines often involve the cyclization of anthranilic acid derivatives. For instance, 2-aminobenzoic acids can react with various reagents to form the quinazoline core. It is plausible that this compound could be hydrolyzed to 2-amino-4,5-difluorobenzoic acid, which could then undergo condensation reactions to yield fluorinated quinazoline derivatives. The synthesis of quinazolines from related amino-benzoic acid derivatives is a well-established method in organic chemistry. rsc.orgresearchgate.net

Furan (B31954) Analogues: The synthesis of furan derivatives often involves multicomponent reactions or cyclization of appropriate precursors. While direct examples using this compound are scarce, a related compound, ethyl 2-amino-4,5-diphenylfuran-3-carboxylate, has been successfully employed as a synthon for novel furan and furo[2,3-d]pyrimidinone analogues. mdpi.com This suggests that aminobenzoate structures can be valuable in the synthesis of complex furan-containing molecules.

Pyrimidinone Analogues: Pyrimidinone scaffolds are another important class of heterocycles with diverse biological activities. The synthesis of pyrimidinone derivatives can be achieved through various condensation reactions. Although specific examples with this compound are not prevalent, the amino and ester functionalities present in the molecule make it a potential candidate for cyclization reactions with appropriate partners to form fluorinated pyrimidinone rings. For example, the synthesis of pyrimido[4,5-d]pyrimidinones has been reported from barbituric acid, guanidine, and aldehyde derivatives. mdpi.com

Building Block for Fluoroaromatic Systems

The presence of fluorine atoms on the aromatic ring of this compound imparts unique properties to the molecule and any subsequent derivatives. Fluorinated aromatic compounds are of great interest in medicinal chemistry and materials science due to their enhanced metabolic stability, binding affinity, and altered electronic characteristics. ossila.com this compound serves as a valuable building block for introducing a difluorinated phenyl group into larger molecular frameworks. The amino group can be readily modified through various reactions such as diazotization followed by substitution, or through amide bond formation, allowing for the facile incorporation of the difluoroaromatic moiety into a wide range of molecular architectures.

Development of Photoresponsive Organic Materials

Photoresponsive materials, which can change their properties upon exposure to light, are at the forefront of materials science research. This compound and its derivatives have shown potential in the synthesis of such "smart" materials.

Synthesis of Azobenzene (B91143) Derivatives and Photoisomerization Studies

Azobenzene and its derivatives are a well-known class of photochromic molecules that can undergo reversible isomerization between their trans and cis forms upon irradiation with light of specific wavelengths. This photoisomerization leads to significant changes in their molecular geometry, dipole moment, and absorption spectra, making them ideal components for light-switchable devices. nih.gov

While the direct synthesis of an azobenzene derivative from this compound is not explicitly detailed in the reviewed literature, a closely related isomer, ethyl 4-amino-3,5-difluorobenzoate , has been successfully used to synthesize a novel azobenzene derivative, diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) . capes.gov.br The synthesis involved the oxidation of the amino group to form the azo linkage. This research highlights the potential of fluorinated aminobenzoates in creating new azobenzene-based materials. The introduction of fluorine atoms into the azobenzene structure is known to influence the photoisomerization process, often leading to a red-shift in the absorption spectra and affecting the thermal stability of the cis isomer. capes.gov.br

Starting Material Reaction Product Significance Reference
Ethyl 4-amino-3,5-difluorobenzoateOxidationDiethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)Demonstrates the use of fluorinated aminobenzoates in synthesizing novel azobenzene derivatives. capes.gov.br

Potential in Polymer Chemistry and Functional Material Design

The unique combination of functionalities in this compound also makes it an interesting candidate for the design of novel polymers with specific properties.

Incorporation into Polymeric Structures for Specific Material Properties

Although direct polymerization of this compound is not widely reported, its derivatives could serve as valuable monomers for the synthesis of high-performance polymers such as polyamides and polyimides. The amino group, after conversion to a diamine or dicarboxylic acid derivative, can participate in polycondensation reactions.

The incorporation of fluorine atoms into polymer backbones is a well-established strategy to enhance thermal stability, chemical resistance, and optical transparency, and to lower the dielectric constant. researchgate.net For instance, fluorinated diamines are used in the synthesis of polyimides with improved properties for applications in electronics and aerospace. mdpi.com

Furthermore, the development of photoresponsive polymers is an active area of research. rug.nlrsc.org Azobenzene-containing polymers, for example, can exhibit light-induced changes in their shape, solubility, and other properties. mdpi.com While specific examples involving this compound are yet to be reported, its potential as a precursor to fluorinated, photoresponsive monomers is significant. The synthesis of fluorinated poly(arylene ether) copolymers containing azobenzene groups in the main polymer chain has been demonstrated to yield materials with excellent solubility, film-forming capabilities, and photo-isomerization properties in both solution and solid state. rsc.orgresearchgate.net This suggests a promising avenue for the future application of this compound in the creation of advanced functional polymers.

Polymer Class Potential Monomer from this compound Expected Properties Relevant Research
PolyamidesDiamine or dicarboxylic acid derivativesHigh thermal stability, chemical resistance rsc.org
PolyimidesDiamine derivativesImproved optical transparency, low dielectric constant mdpi.com
Photoresponsive PolymersAzobenzene-containing monomersLight-induced changes in physical properties rsc.orgresearchgate.netnih.gov

Applications in Medicinal Chemistry Research and Chemical Biology

Design and Synthesis of Biologically Active Derivatives

The chemical reactivity of Ethyl 2-amino-4,5-difluorobenzoate allows for its use in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules with potential therapeutic applications.

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. uniprot.org As such, TS is a well-established target for anticancer drugs. ed.ac.uk Antifolates are a class of drugs that inhibit the function of enzymes like TS by mimicking the structure of folic acid. sigmaaldrich.com

Kinase Inhibitors: Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk This has made them a major target for drug development. While there is extensive research on kinase inhibitors, specific studies detailing the use of this compound as a direct precursor for kinase inhibitors are limited in the public domain. However, the development of kinase inhibitors from structurally related aminobenzoate derivatives has been reported. For instance, derivatives of ethyl 4-amino-3,5-difluorobenzoate have been investigated for their potential to inhibit certain kinases involved in cancer pathways. mdpi.com This suggests that the this compound scaffold could similarly be functionalized to target the ATP-binding site of various kinases.

Topoisomerase Inhibitors: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair. nih.gov They are validated targets for a number of anticancer drugs. The design of topoisomerase inhibitors often involves planar polycyclic aromatic or heterocyclic systems that can intercalate into DNA or bind to the enzyme-DNA complex. There is a lack of specific published research demonstrating the direct use of this compound in the synthesis of topoisomerase inhibitors.

The development of new antiviral and antibacterial agents is a critical area of research due to the emergence of drug-resistant pathogens.

Antiviral Agents: The synthesis of novel antiviral agents often involves the creation of molecules that can interfere with viral replication processes. While fluorinated nucleoside analogs have shown promise as antiviral agents, there is a lack of specific studies in the available literature that describe the direct conversion of this compound into antiviral compounds.

Antibacterial Drug Intermediates: The aminobenzoate scaffold is a component of some antibacterial agents. For example, sulfonamides, a class of antibiotics, function by inhibiting dihydropteroate (B1496061) synthase, an enzyme involved in folate synthesis in bacteria. sigmaaldrich.com Although this compound is not a sulfonamide itself, its amino group provides a synthetic handle to incorporate it into larger molecules with potential antibacterial activity. Research on hydrazone derivatives of 2,5-difluorobenzohydrazide (B1304694) has shown that some of these compounds exhibit significant antibacterial activity. This suggests that derivatives of this compound could also be explored for their antibacterial properties.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.

The introduction of fluorine atoms into a drug molecule can have profound effects on its biological properties. Fluorine is the most electronegative element and can alter a molecule's pKa, dipole moment, and conformational preferences. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a drug.

In the context of this compound, the two fluorine atoms on the benzene (B151609) ring are expected to have a significant impact on the biological activity of its derivatives. The electron-withdrawing nature of fluorine can influence the acidity of the amino group and the reactivity of the aromatic ring. While specific SAR studies on a series of derivatives of this compound are not extensively documented in the literature, research on other fluorinated aromatic compounds has demonstrated that the position and number of fluorine substituents can dramatically affect binding affinity and selectivity for a given biological target.

The functional groups of this compound and its derivatives can engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonds, ionic interactions, and van der Waals forces. The amino group can act as a hydrogen bond donor, while the ester carbonyl and fluorine atoms can act as hydrogen bond acceptors.

The difluorinated phenyl ring can participate in favorable interactions with hydrophobic pockets in a protein's active site. Furthermore, the fluorine atoms can form specific interactions, such as halogen bonds, with electron-rich residues in the target protein. Molecular modeling and computational studies are valuable tools for predicting and understanding these interactions, guiding the rational design of more potent and selective inhibitors. However, detailed molecular modeling studies specifically for derivatives of this compound are not widely reported.

Biochemical Assay Applications and Cellular Studies

There is currently a lack of specific published studies detailing the use of this compound or its direct derivatives in biochemical and cellular assays.

Use in Cell Culture Environments for Modulating Cellular Responses

No specific research articles were identified that describe the application of this compound in cell culture environments for the purpose of modulating cellular responses. The effects of this compound on cellular signaling pathways, gene expression, or other cellular processes have not been reported in the available literature.

Role in Rational Drug Design and Optimization Strategies

The role of this compound as a scaffold or building block in rational drug design and lead optimization is not well-documented in the accessible scientific literature. The fluorine atoms and the amino group on the phenyl ring suggest its potential as a fragment for creating novel compounds with desirable pharmacokinetic and pharmacodynamic properties. However, specific examples of its incorporation into drug candidates or its use in structure-activity relationship (SAR) studies are not publicly available.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4,5-difluorobenzoate, and how are reaction conditions optimized?

The synthesis typically involves halogenation and amination of a benzoic acid precursor. A validated method includes refluxing methyl 2,3-diamino-4,5-difluorobenzoate with cyanogen bromide in methanol/water, followed by neutralization and extraction . Key parameters include:

  • Solvent selection : Methanol and water mixtures are preferred for solubility and reactivity .
  • Temperature control : Reflux conditions (~100°C) ensure complete reaction .
  • Purification : Neutralization to pH 8 and ethyl acetate extraction minimize impurities .

Q. What spectroscopic techniques are used to characterize this compound?

Critical characterization methods include:

  • IR spectroscopy : Peaks at ~1683 cm⁻¹ (C=O stretch) and ~1628 cm⁻¹ (C-F/C-N vibrations) confirm ester and amino functionalities .
  • HRMS : Precise mass measurement (e.g., [M]⁺ at m/z 187.1435) validates molecular formula (C₈H₇F₂NO₂) .
  • NMR : ¹⁹F NMR distinguishes between para/meta fluorine substituents .

Q. How does the fluorine substitution pattern influence the compound’s reactivity?

The 4,5-difluoro configuration enhances electrophilic aromatic substitution (EAS) at the 2-amino position due to electron-withdrawing effects of fluorine. Comparative studies show:

  • Reactivity order : 4,5-difluoro > 3,5-difluoro > monofluoro derivatives in coupling reactions .
  • Steric effects : Ortho-fluorine atoms reduce steric hindrance, facilitating nucleophilic attacks .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. enzyme modulation) arise from assay conditions. Mitigation strategies include:

  • Standardized assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and enzyme concentrations (e.g., 10 µM) .
  • Control experiments : Compare with structurally similar compounds (e.g., Ethyl 2-amino-4-bromo-3,5-difluorobenzoate) to isolate substituent effects .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) reveal:

  • Binding affinity : The amino group forms hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases) .
  • Electrostatic potential : Fluorine atoms create electron-deficient regions, favoring interactions with cationic residues (e.g., arginine) .

Q. How does solvent polarity affect the compound’s stability in catalytic applications?

this compound exhibits pH-dependent stability:

  • Acidic conditions (pH < 4) : Ester hydrolysis occurs, forming 2-amino-4,5-difluorobenzoic acid .
  • Polar aprotic solvents (DMF, DMSO) : Enhance stability via solvation of the amino group .
  • Data-driven optimization : Solvent screening (e.g., Hansen solubility parameters) identifies ethanol as optimal for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.